molecular formula C19H17FN2O4 B2942495 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide CAS No. 954677-04-4

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide

Cat. No.: B2942495
CAS No.: 954677-04-4
M. Wt: 356.353
InChI Key: AZIBXLNDCBFODN-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide is a complex organic compound featuring distinct structural components, including a benzo[d][1,3]dioxol group, a fluorobenzamide, and an oxopyrrolidinyl moiety. This compound stands out due to its intriguing molecular framework and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide typically begins with the preparation of key intermediates. One common approach involves the following steps:

  • Starting Material Preparation: : Synthesize 5-fluoro-2-nitrobenzoic acid and benzo[d][1,3]dioxole-5-carbaldehyde.

  • Coupling Reaction: : Utilize a coupling reaction between 5-fluoro-2-nitrobenzoic acid and benzo[d][1,3]dioxole-5-carbaldehyde to form an intermediate.

  • Reduction and Cyclization: : Reduce the intermediate using a suitable reducing agent (such as sodium borohydride) and cyclize to form the pyrrolidinone ring.

  • Amidation: : Introduce the fluorobenzamide moiety through an amidation reaction using appropriate amine and acid chloride derivatives.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure higher yield and purity while minimizing side reactions. Continuous flow reactors and automated synthesis platforms are often employed to streamline the process and maintain consistency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : It undergoes oxidative cleavage under strong oxidizing conditions, breaking down into smaller aromatic and aliphatic fragments.

  • Reduction: : Reduction reactions, typically involving hydrogenation, can lead to the selective reduction of the nitro or carbonyl groups within the molecule.

  • Substitution: : Substitution reactions can occur, especially in the aromatic rings, under electrophilic or nucleophilic conditions.

Common Reagents and Conditions Used in These Reactions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon.

  • Catalysts: : Lewis acids such as AlCl3 for Friedel-Crafts acylation.

Major Products Formed from These Reactions

The major products depend on the specific reactions performed. For instance:

  • Oxidative cleavage may produce benzoic acid derivatives.

  • Reduction may lead to substituted anilines or alcohols.

  • Substitution reactions could yield various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: : This compound is used as a building block for more complex molecules in organic synthesis, facilitating the development of new materials and catalysts.

Biology: : In biological research, it serves as a probe for studying enzyme interactions and receptor binding due to its unique functional groups.

Industry: : The compound finds use in industrial applications, including the development of advanced polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets such as enzymes or receptors. Its structural features allow it to fit into the active sites of these targets, modifying their activity through inhibition or activation. The pathways involved can vary widely depending on the specific application, from blocking enzyme activity to modulating signal transduction pathways in cells.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to compounds like N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzamide and N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide, N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide is unique due to its:

  • Functional Groups: : The presence of both a benzo[d][1,3]dioxole and a fluorobenzamide moiety.

  • Reactivity: : Enhanced reactivity in substitution and reduction reactions due to the electron-withdrawing effects of the fluorine atom.

  • Biological Activity: : Distinct biological properties that may offer advantages in specific research applications.

Similar Compounds

  • N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzamide

  • N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-iodobenzamide

These compounds share the core pyrrolidinone structure but differ in the substituents on the aromatic rings, leading to variations in their chemical and biological properties.

And there you have it—a deep dive into this compound! So, what's the next topic you'd like to explore?

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c20-15-4-2-1-3-14(15)19(24)21-9-12-7-18(23)22(10-12)13-5-6-16-17(8-13)26-11-25-16/h1-6,8,12H,7,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIBXLNDCBFODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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